molecular formula C10H16Br2 B6616257 1,4-bis(bromomethyl)bicyclo[2.2.2]octane CAS No. 34131-01-6

1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Cat. No.: B6616257
CAS No.: 34131-01-6
M. Wt: 296.04 g/mol
InChI Key: UOOKHDGJGDNVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound featuring two bromomethyl (-CH₂Br) substituents at the 1,4-positions of the bicyclo[2.2.2]octane scaffold. This rigid, three-dimensional framework imparts unique steric and electronic properties, making it valuable in synthetic chemistry as a precursor for further functionalization. The bromomethyl groups act as reactive handles for nucleophilic substitution or cross-coupling reactions, enabling applications in pharmaceuticals, polymers, and supramolecular systems.

Properties

IUPAC Name

1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKHDGJGDNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane-1,4-dimethanol using bromine or hydrobromic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

    Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.

    Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane involves its ability to act as a bifunctional alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is highly modular, with substituents dictating reactivity and applications. Below is a comparative analysis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane and its analogs:

Structural and Functional Comparison

Compound Substituents Key Applications Reactivity Synthesis Highlights
1,4-Bis(bromomethyl) -CH₂Br Potential alkylation agent, polymer crosslinker, pharmaceutical intermediate High reactivity in SN2 reactions; bromine acts as a leaving group Likely synthesized via bromination of 1,4-bis(methyl)bicyclo[2.2.2]octane (analogous to dichloro synthesis )
1,4-Bis(ethynyl) (BCO derivatives) -C≡CH Molecular rotors, self-assembling frameworks, metal-organic hybrids Sonogashira coupling, coordination chemistry Carbinol-protected intermediates enable asymmetric functionalization
1,4-Bis(iodoethynyl) (BIBCO) -C≡C-I Amphidynamic crystals, dielectric studies Halogen bonding, photoresponsive materials Derived from 1,4-diethynyl precursor via iodination
1,4-Bis(aminomethyl) -CH₂NH₂ Antibacterial agents, cholesterol-lowering therapeutics Nucleophilic amine groups for drug conjugation Prepared via reductive amination of bicyclo[2.2.2]octane dicarbonyl precursors
1,4-Dichloro -Cl Cross-coupling precursor, polymer monomers Electrophilic substitution, Grignard reactions Synthesized via chlorination of bicyclo[2.2.2]octane under radical conditions
1,4-Dicarboxylic acid -COOH Coordination polymers, metal-organic frameworks (MOFs) Acid-base reactions, esterification Derived from dimethyl succinylsuccinate via cyclization and hydrolysis

Key Research Findings

Molecular Rotors : 1,4-Bis(ethynyl) derivatives form ultra-fast rotors in crystalline arrays, enabling studies on correlated motion and quantum dissipation . Their asymmetric variants allow tailored dynamics in hybrid materials .

Supramolecular Chemistry : Carboxyethynyl derivatives serve as linkers in MOFs, leveraging their thermal stability and directional bonding .

Reactivity Trends : Bromo- and chloro-substituted derivatives show higher electrophilicity than ethynyl analogs, favoring substitution over coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 2
1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.